molecular formula C10H14F3NOS B13172933 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione

2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione

Cat. No.: B13172933
M. Wt: 253.29 g/mol
InChI Key: AJVMFGWDMZJKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C10H14F3NOS and a molecular weight of 253.28 g/mol . This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a morpholine ring with a thione substitution. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione typically involves the reaction of cyclopentylamine with trifluoroacetic anhydride to form an intermediate, which is then reacted with morpholine-3-thione under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature and time are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form the corresponding morpholine derivative.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding morpholine derivative.

    Substitution: Products with substituted trifluoromethyl group.

Scientific Research Applications

2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The cyclopentyl group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other similar compounds, such as:

The unique combination of the cyclopentyl, trifluoromethyl, and thione groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14F3NOS

Molecular Weight

253.29 g/mol

IUPAC Name

2-cyclopentyl-6-(trifluoromethyl)morpholine-3-thione

InChI

InChI=1S/C10H14F3NOS/c11-10(12,13)7-5-14-9(16)8(15-7)6-3-1-2-4-6/h6-8H,1-5H2,(H,14,16)

InChI Key

AJVMFGWDMZJKEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C(=S)NCC(O2)C(F)(F)F

Origin of Product

United States

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